2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one
Description
Properties
Molecular Formula |
C8H11N3O |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-amino-5-cyclopropyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H11N3O/c1-4-6(5-2-3-5)7(12)11-8(9)10-4/h5H,2-3H2,1H3,(H3,9,10,11,12) |
InChI Key |
FAZRUAFXHWGFKC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N)C2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with ethyl acetoacetate in the presence of a base, followed by cyclization with guanidine to form the desired pyrimidine ring. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Key Features of the Biginelli Reaction
Alternative Synthetic Routes
-
Condensation of urea derivatives with aldehydes : Often involves cyclopropyl-substituted aldehydes to introduce the cyclopropyl group.
-
Cyclization reactions : Precursor compounds (e.g., ethyl isobutyrylacetate derivatives) undergo cyclization to form the dihydropyrimidine ring .
Common Reactions
The compound’s reactivity stems from its amino group and carbonyl functionality , enabling diverse transformations:
Nucleophilic Substitution
-
Reaction : Amino group reacts with electrophiles (e.g., acyl chlorides, alkyl halides).
-
Reagents : Acyl chlorides (for acylation), alkyl halides (for alkylation).
-
Outcome : Derivatives with modified amino substituents (e.g., acylated or alkylated amines).
Condensation Reactions
-
Reaction : Carbonyl group participates in condensation with aldehydes or ketones.
-
Outcome : Formation of extended conjugated systems or heterocyclic derivatives.
Oxidation/Reduction
-
Oxidation : Carbonyl groups oxidized to carboxylic acids using agents like KMnO₄ or CrO₃.
-
Reduction : Reduction of carbonyl groups to alcohols using LiAlH₄ or NaBH₄.
Biginelli Reaction Mechanism
-
Dehydration : β-keto ester forms an enol intermediate.
-
Condensation : Urea reacts with the aldehyde to form an iminium ion.
-
Cyclization : Enol attacks the iminium ion, followed by elimination to form the dihydropyrimidine ring .
Nucleophilic Substitution
-
Acylation : The amino group attacks acyl chlorides, displacing chloride ions.
Analytical and Spectroscopic Insights
Scientific Research Applications
2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit dihydrofolate reductase, an enzyme involved in the synthesis of nucleotides, leading to antiproliferative effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 2-amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one are best contextualized against related dihydropyrimidinone derivatives. Below is a systematic comparison based on substituents, synthesis, physicochemical properties, and biological activity.
Table 1: Substituent Comparison of Dihydropyrimidinone Derivatives
Key Structural Insights
Position 2 Substituents: The amino group in the target compound contrasts with mercapto (4e), ethylthio (5a), hydrazino (), and methoxy () groups. The hydrazino group in compound allows isotopic labeling (e.g., ¹⁵N), useful in NMR studies.
Position 5 Substituents :
- The cyclopropyl group in the target compound is distinct from phenyl (5a) or thiophene (4e). Cyclopropyl’s ring strain and rigidity may enhance binding specificity in biological targets compared to planar aryl groups.
Position 6 Substituents: The methyl group is conserved in the target compound and derivatives like and . However, cyano (5a) or thiophene (4e) substituents alter electronic properties and steric bulk.
Key Findings
Synthesis Methods: Derivatives like 4e and 5a are synthesized via alkylation in DMF, while the hydrazino derivative uses diazotization with isotopic reagents. The target compound’s cyclopropyl group likely requires specialized reagents (e.g., cyclopropane donors) or ring-closing reactions, though specifics are absent in the evidence.
Physicochemical Properties: The hydrazino derivative exhibits a high melting point (240–242°C), attributed to strong hydrogen bonding. The target compound’s amino group may similarly promote crystallinity. Lipophilicity: The cyclopropyl group in the target compound likely increases logP compared to phenyl (5a) or thiophene (4e) derivatives.
Biological Activity: Compounds 4e and 5a show antibacterial activity, suggesting that the dihydropyrimidinone scaffold has inherent bioactivity. The target compound’s amino and cyclopropyl groups may enhance interactions with bacterial enzymes, but experimental data are lacking.
Biological Activity
2-Amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one is a compound within the dihydropyrimidine class that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring with amino and cyclopropyl substituents, which are critical for its biological activity.
Pharmacological Properties
Research indicates that compounds in the dihydropyrimidine class exhibit a range of biological activities, including:
- Anticancer Activity : Studies have shown that derivatives of dihydropyrimidinones can possess significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated IC50 values in the micromolar range against colon and prostate cancer cell lines .
- Antimicrobial Activity : The dihydropyrimidine scaffold has been explored for antimicrobial properties. While specific data on this compound is limited, related compounds have shown moderate to good activity against both Gram-positive and Gram-negative bacteria .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be significantly influenced by its structural features. Key findings include:
- Substituent Effects : The presence of the cyclopropyl group at position 5 and the methyl group at position 6 enhances selectivity and potency against specific biological targets. Modifications at these positions can lead to variations in activity profiles .
- Adenosine Receptor Interaction : Some studies have indicated that similar compounds can act as selective antagonists for adenosine receptors (A1AR and A2AAR), which are involved in various physiological processes including pain modulation and neuroprotection .
Case Studies
Several studies have investigated the biological activities of compounds related to this compound:
Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of a series of dihydropyrimidinone derivatives against several cancer cell lines. The results indicated that modifications to the core structure could enhance potency and selectivity. For instance, certain derivatives showed IC50 values as low as 23.2 μM against THP-1 leukemia cells .
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of related dihydropyrimidines. Compounds were screened against multiple bacterial strains, revealing promising activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-amino-5-cyclopropyl-6-methyl-1,4-dihydropyrimidin-4-one, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves cyclocondensation of substituted β-keto esters with thiourea or guanidine derivatives under acidic or basic conditions. For cyclopropyl-substituted analogs, intermediates like 2-mercapto-4-oxo-6-aryl-1,4-dihydropyrimidines are alkylated using reagents such as iodopropane or benzyl halides. Reaction optimization includes adjusting solvent polarity (e.g., DMF for solubility) and temperature (room temperature to 80°C) to improve yields . Post-reaction purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology : Use a combination of spectroscopic techniques:
- ¹H/¹³C NMR : Confirm substituent positions (e.g., cyclopropyl protons at δ 0.76–0.96 ppm and methyl groups at δ 2.1–2.5 ppm) .
- LCMS/HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns to rule out impurities .
- HPLC : Employ buffer systems like ammonium acetate (pH 6.5) with UV detection at 254 nm for quantitative purity assessment .
Q. What are the key stability considerations for this compound under laboratory storage conditions?
- Methodology : Stability tests should include:
- Thermal stability : Monitor degradation via TGA/DSC to identify safe storage temperatures.
- Photostability : Store in amber vials to prevent UV-induced cyclopropyl ring opening .
- Humidity control : Use desiccants to avoid hydrolysis of the dihydropyrimidinone ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for structurally similar dihydropyrimidinones?
- Methodology :
- SAR studies : Systematically modify substituents (e.g., cyclopropyl vs. phenyl groups) and correlate changes with activity trends. For example, cyclopropyl groups may enhance membrane permeability but reduce solubility .
- Dose-response assays : Use standardized protocols (e.g., MIC for antimicrobial activity) to minimize variability .
- Computational docking : Compare binding affinities of analogs to target enzymes (e.g., bacterial dihydrofolate reductase) using software like AutoDock Vina .
Q. What strategies are effective in overcoming low solubility of this compound in aqueous media for in vitro assays?
- Methodology :
- Co-solvent systems : Use DMSO-water mixtures (<5% DMSO) to maintain biocompatibility .
- Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to enhance dispersibility .
- Prodrug synthesis : Introduce hydrophilic groups (e.g., phosphate esters) at the 2-amino position, which hydrolyze in vivo .
Q. How can researchers validate the role of the cyclopropyl group in modulating enzyme inhibition kinetics?
- Methodology :
- Kinetic assays : Compare values of the cyclopropyl analog with non-cyclopropyl derivatives using stopped-flow spectrophotometry.
- Isotope labeling : Incorporate ¹³C into the cyclopropyl ring to track conformational changes via NMR during enzyme binding .
- X-ray crystallography : Resolve co-crystal structures with target enzymes (e.g., PDB ID: 5YF) to identify steric or electronic interactions .
Q. What analytical approaches are recommended for detecting and quantifying degradation products?
- Methodology :
- Forced degradation studies : Expose the compound to heat (60°C), light (UV lamp), and acidic/basic conditions (0.1M HCl/NaOH).
- LC-MS/MS : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) to separate and identify degradation peaks .
- Quantitative NMR : Employ qNMR with maleic acid as an internal standard for absolute quantification of major degradants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
